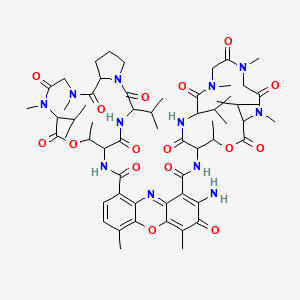
Actinomycin III
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Actinomycin III is a member of the actinomycin family of antibiotics, which are produced by various species of the genus Streptomyces. These compounds are known for their potent antibacterial and antitumor properties. This compound, like other actinomycins, contains a phenoxazinone chromophore and peptide lactone rings, which contribute to its biological activity.
準備方法
Synthetic Routes and Reaction Conditions: Actinomycin III is typically isolated from the fermentation broth of Streptomyces species. The production process involves culturing the bacteria in a suitable medium, followed by extraction and purification of the compound. The fermentation conditions, such as temperature, pH, and nutrient composition, are optimized to maximize the yield of this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The Streptomyces cultures are grown in bioreactors under controlled conditions. After fermentation, the broth is subjected to extraction and purification steps, which may include solvent extraction, chromatography, and crystallization .
化学反応の分析
Types of Reactions: Actinomycin III undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the phenoxazinone chromophore.
Substitution: Substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives .
科学的研究の応用
Actinomycin III has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of antibiotic action and the synthesis of complex natural products.
Biology: this compound is used to investigate the regulation of gene expression and the role of DNA-binding proteins.
Medicine: It has been studied for its potential use in cancer therapy due to its ability to inhibit DNA and RNA synthesis.
Industry: this compound is used in the development of new antibiotics and as a tool in biotechnological research
作用機序
Actinomycin III exerts its effects by binding to DNA and inhibiting the synthesis of RNA. This binding interferes with the elongation of RNA chains, leading to a decrease in protein synthesis. The compound specifically targets the transcription process, making it effective against rapidly dividing cells, such as cancer cells .
類似化合物との比較
Actinomycin D: Known for its use in cancer therapy, particularly for treating Wilms’ tumor and rhabdomyosarcoma.
Actinomycin X2: Another member of the actinomycin family with potent antibacterial and antitumor properties.
Actinomycin L: A recently discovered actinomycin with unique structural features
Uniqueness of Actinomycin III: this compound is unique due to its specific peptide sequence and the particular arrangement of its phenoxazinone chromophore. These structural features contribute to its distinct biological activity and make it a valuable compound for research and therapeutic applications .
特性
CAS番号 |
60649-11-8 |
|---|---|
分子式 |
C60H84N12O16 |
分子量 |
1229.4 g/mol |
IUPAC名 |
2-amino-4,6-dimethyl-3-oxo-1-N-[4,7,10,16-tetramethyl-2,5,8,11,14-pentaoxo-3,12-di(propan-2-yl)-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]-9-N-[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide |
InChI |
InChI=1S/C60H84N12O16/c1-26(2)41-57(82)69(15)23-36(73)67(13)24-37(74)70(16)47(28(5)6)59(84)87-33(12)44(55(80)63-41)66-53(78)39-40(61)49(76)31(10)51-46(39)62-45-34(21-20-30(9)50(45)88-51)52(77)65-43-32(11)86-60(85)48(29(7)8)71(17)38(75)25-68(14)56(81)35-19-18-22-72(35)58(83)42(27(3)4)64-54(43)79/h20-21,26-29,32-33,35,41-44,47-48H,18-19,22-25,61H2,1-17H3,(H,63,80)(H,64,79)(H,65,77)(H,66,78) |
InChIキー |
GMFXTFCDMISYRV-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)CN(C(=O)C(NC6=O)C(C)C)C)C)C)C(C)C)C)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



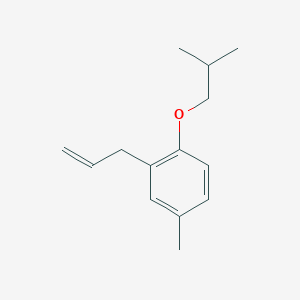

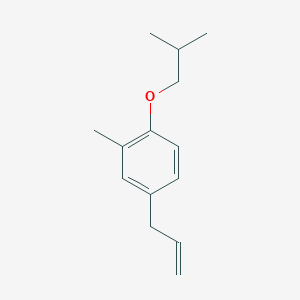
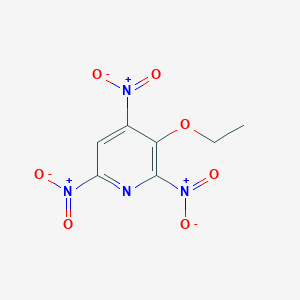
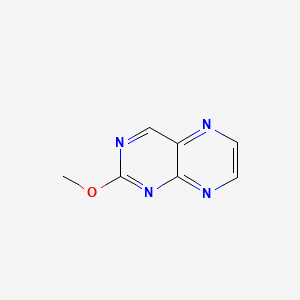
![{[9-(3,5-Difluorobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12640949.png)
![Quinoline, 6-[(1S)-1-[8-fluoro-6-(3-methyl-5-isoxazolyl)-1,2,4-triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-](/img/structure/B12640950.png)
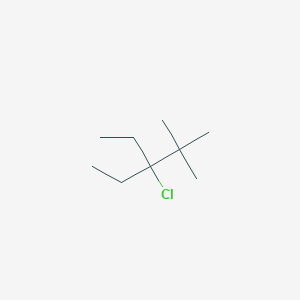

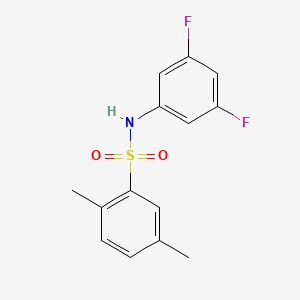
![6-(6-Methoxypyridin-3-yl)benzo[d]thiazol-2-amine](/img/structure/B12640975.png)
![N-Benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12640983.png)

